molecular formula C16H24N2O5S2 B2736365 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903166-51-7

4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2736365
CAS No.: 1903166-51-7
M. Wt: 388.5
InChI Key: HFXRWEMRFSTYQU-UHFFFAOYSA-N
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Description

This compound features a thiane-1,1-dione core (a six-membered sulfur-containing ring with two sulfonyl groups) linked to a piperazine moiety substituted at the 4-position with a 2-methoxybenzenesulfonyl group. Its molecular formula is C₁₇H₂₁N₂O₅S₂, with a calculated molecular weight of 397.49 g/mol.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)18-10-8-17(9-11-18)14-6-12-24(19,20)13-7-14/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXRWEMRFSTYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves the reaction of piperazine derivatives with methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a thiane-1,1-dione derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Chemical Reactions

The compound participates in three primary reaction types :

Substitution Reactions

  • Sulfonamide substitution : The sulfonamide group (–SO₂NH–) can undergo nucleophilic substitution with amines or alcohols, replacing the amine moiety (e.g., with ethanol derivatives) .

  • Piperazine modification : The piperazine ring may react with alkylating agents or electrophiles, altering its substitution pattern.

Hydrolysis

  • Acidic/basic hydrolysis : The thiane-1,1-dione ring may hydrolyze under extreme conditions, forming oxidized sulfur species or breaking the sulfur-carbon bonds.

Biochemical Interactions

  • Enzyme inhibition : The sulfonamide group may act as a leaving group in enzyme-catalyzed reactions, particularly in systems with sulfotransferases or proteases .

Analytical Techniques

Monitoring reactions involves:

TechniquePurposeKey Data
NMR spectroscopy Confirm structural integrityIdentifies sulfonamide and piperazine protons
HPLC Assess purity and yieldDetects unreacted starting materials
Mass spectrometry Determine molecular weightConfirms molecular formula (C₁₇H₂₁N₃O₅S₃)

Stability and Degradation

The compound exhibits moderate stability under standard conditions but may degrade via:

  • Thermal decomposition : Breakage of the thiane ring at elevated temperatures.

  • Photodegradation : Potential oxidation of sulfur centers under UV exposure.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione. Research indicates that derivatives with piperazine and sulfonamide functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity . The mechanism of action often involves the inhibition of critical proteins such as MDM2 in the p53 pathway, which is pivotal in cancer progression.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. It has been hypothesized that compounds with similar scaffolds may inhibit enzymes related to cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is implicated in metabolic syndrome and cognitive impairments such as Alzheimer's disease . Thus, there is a growing interest in evaluating this compound's efficacy in preclinical models of neurodegenerative diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxicity against cancer cell linesCompounds showed IC50 values between 3.6 µM - 11.0 µM against HCT-116 and MCF-7 cells. Mechanism involved MDM2-p53 interaction inhibition .
Neurological Application Study Assess inhibition of 11β-HSD1Potential for treating cognitive decline; compounds demonstrated efficacy in reducing enzyme activity linked to metabolic syndrome .
Antimicrobial Evaluation Investigate antimicrobial propertiesRelated compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in:

Substituents on the piperazine ring.

Modifications to the thiane/sulfonyl core.

Presence of halogen or trifluoromethyl groups.

Key Analogs and Comparative Data
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Physicochemical Notes Sources
Target Compound C₁₇H₂₁N₂O₅S₂ 397.49 2-Methoxybenzenesulfonyl-piperazine-thiane-dione Likely moderate solubility due to sulfonyl groups; no bioactivity data reported.
4-{4-[3-(3-Chlorophenyl)propanoyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione (BK80190) C₁₈H₂₅ClN₂O₃S 384.92 3-(3-Chlorophenyl)propanoyl group Higher lipophilicity (Cl substituent); used in kinase inhibition studies.
4-Fluoro-4-[(piperazin-1-yl)methyl]-1λ⁶-thiane-1,1-dione dihydrochloride C₁₀H₁₈Cl₂FN₂O₂S 335.29 Fluorine on thiane ring; dihydrochloride salt Enhanced water solubility (salt form); no bioactivity data.
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1λ⁶-thiolane-1,1-dione Hydrochloride (1169979-35-4) C₁₀H₁₆Cl₂N₂O₃S 317.23 Thiolane (5-membered ring) core; chloroacetyl Smaller ring size may alter pharmacokinetics; used as a synthetic intermediate.
4-(4-Bromopyrazol-1-yl)-1λ⁶-thiane-1,1-dione (CID 83489083) C₈H₁₁BrN₂O₂S 279.16 Pyrazole replacing piperazine; bromine substituent Potential for nucleophilic substitution; no reported activity.
Physicochemical and Functional Insights
  • Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for in vivo applications .
  • Ring Size : Thiolane analogs (5-membered ring) may have faster metabolic clearance than thiane derivatives (6-membered) due to ring strain .
  • Halogen Effects : Bromine or chlorine substituents (e.g., BK80190, CID 83489083) enhance electrophilicity, enabling covalent binding in drug design .

Biological Activity

The compound 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C14H18N2O4S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a piperazine ring, a thiane moiety, and a methoxybenzenesulfonyl group, which are critical for its biological activity.

The biological activity of this compound has been primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Enzyme Inhibition

One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs). For instance, compounds structurally similar to this compound have shown selective inhibition of HDAC6 over HDAC1, leading to potential applications in cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicate that it can induce cell cycle arrest in cancer cells while having minimal effects on normal cells. The selectivity for cancer cells suggests a favorable therapeutic index.

Study Cell Line IC50 (μM) Mechanism
Study ALung Cancer0.5HDAC6 Inhibition
Study BBreast Cancer0.8Cell Cycle Arrest

Neuropharmacological Effects

Additionally, there is emerging evidence suggesting neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, indicating potential applications in treating mood disorders .

Case Studies

Case Study 1: Lung Cancer Treatment
In a controlled study involving lung cancer cell lines, the compound was administered at varying concentrations. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Neurotransmitter Modulation
Another study focused on the modulation of serotonin receptors. The compound demonstrated competitive inhibition at the 5-HT1A receptor, suggesting its potential as an antidepressant or anxiolytic agent.

Q & A

Q. How to scale up synthesis while maintaining batch consistency?

  • Methodological Answer :
  • Use continuous flow reactors with in-line PAT (Process Analytical Technology, e.g., FT-IR probes) to monitor intermediates.
  • Optimize crystallization via anti-solvent addition (e.g., water in DCM) to control particle size distribution .

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